

solubility of 2-(N- Phenylaminomethyl)phenylboronic acid in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	2-(N-
Compound Name:	<i>Phenylaminomethyl)phenylboronic acid</i>
Cat. No.:	B1601549

[Get Quote](#)

An In-depth Technical Guide on the Solubility of **2-(N-Phenylaminomethyl)phenylboronic Acid** in Organic Solvents

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive analysis of the solubility of **2-(N-Phenylaminomethyl)phenylboronic acid** in organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide leverages data from structurally related phenylboronic acids to offer valuable predictions and insights into its solubility characteristics. Furthermore, a detailed, field-proven experimental protocol for accurate solubility determination is presented, empowering researchers, scientists, and drug development professionals to generate precise data for their specific applications. This document is structured to provide a deep understanding of the underlying chemical principles governing the solubility of this important class of compounds, thereby facilitating informed solvent selection for synthesis, purification, and formulation.

Introduction to 2-(N- Phenylaminomethyl)phenylboronic Acid

2-(N-Phenylaminomethyl)phenylboronic acid is an organoboron compound featuring a phenylboronic acid scaffold substituted with an N-phenylaminomethyl group at the ortho position. This unique structural arrangement, particularly the proximity of the amino and boronic acid moieties, makes it a compound of significant interest in medicinal chemistry and materials science. Boronic acids, in general, are recognized for their utility in Suzuki-Miyaura cross-coupling reactions and as building blocks for sensors and therapeutics.^[1] The ortho-(aminomethyl)phenylboronic acid framework, specifically, is known for its ability to interact with saccharides, which has led to the development of sensors for glucose and other diol-containing molecules.^[2]

A thorough understanding of the solubility of **2-(N-Phenylaminomethyl)phenylboronic acid** in various organic solvents is paramount for its practical application. Solubility data is critical for:

- Reaction Optimization: Selecting appropriate solvents to ensure reactants are in the same phase, thereby maximizing reaction rates and yields.
- Purification and Crystallization: Choosing suitable solvent systems for effective purification and isolation of the final product.
- Formulation: Developing stable and effective formulations for drug delivery and other applications.

This guide will delve into the expected solubility profile of **2-(N-Phenylaminomethyl)phenylboronic acid**, the factors governing its solubility, and a robust methodology for its experimental determination.

Predicted Solubility Profile: An Analog-Based Approach

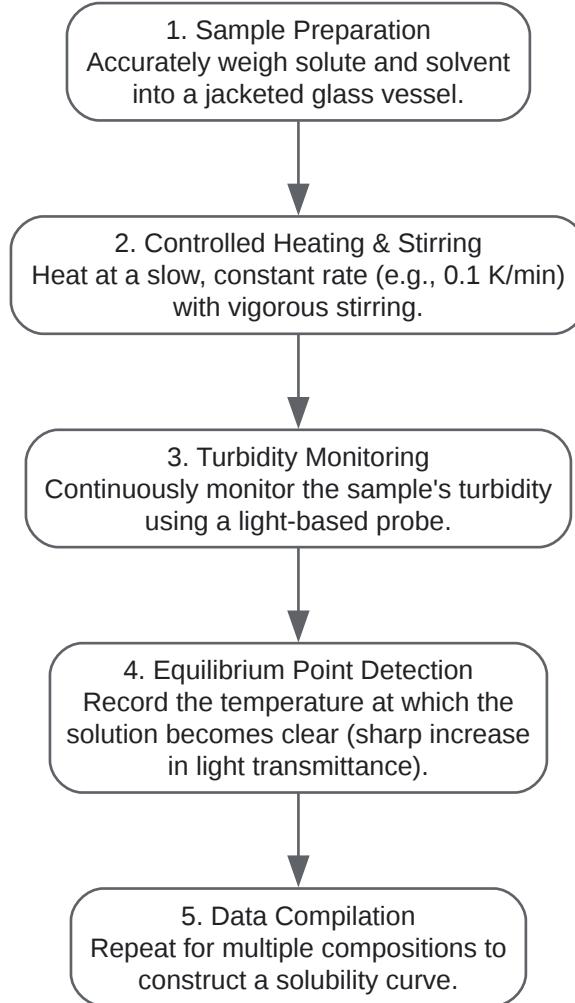
Direct, quantitative solubility data for **2-(N-Phenylaminomethyl)phenylboronic acid** is scarce. However, by examining the solubility of phenylboronic acid and its substituted derivatives, we can construct a reliable predicted solubility profile. Phenylboronic acids are generally soluble in most polar organic solvents and exhibit poor solubility in nonpolar solvents like hexanes and carbon tetrachloride.^[3]

The solubility of phenylboronic acid in several common organic solvents is summarized in the table below. This data serves as a foundational reference for estimating the solubility of its derivatives.

Solvent Class	Solvent	Phenylboronic Acid Solubility	Reference(s)
Ethers	Dipropyl Ether	High	[4][5][6][7]
Ketones	Acetone, 3-Pentanone	High	[4][5][6][7]
Chloroalkanes	Chloroform	Moderate	[4][5][6][7]
Hydrocarbons	Methylcyclohexane	Very Low	[4][5][6][7]

Based on the structure of **2-(N-Phenylaminomethyl)phenylboronic acid**, we can anticipate the following solubility trends:

- **High Solubility in Polar Aprotic Solvents:** Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are expected to be effective at solvating the molecule. The polar boronic acid group and the aminomethyl moiety will contribute to favorable interactions with these solvents.
- **Moderate to High Solubility in Alcohols:** Methanol, ethanol, and isopropanol should be good solvents due to their ability to form hydrogen bonds with the boronic acid's hydroxyl groups and the secondary amine.
- **Moderate Solubility in Ketones and Esters:** Solvents such as acetone, methyl ethyl ketone (MEK), and ethyl acetate are likely to be moderately effective.
- **Low Solubility in Nonpolar Solvents:** Hexane, heptane, and toluene are expected to be poor solvents due to the overall polarity of the target molecule.


Key Factors Influencing Solubility

The solubility of **2-(N-Phenylaminomethyl)phenylboronic acid** is a complex interplay of its structural features and the properties of the solvent.

The Boronic Acid Moiety

The $-\text{B}(\text{OH})_2$ group is the primary driver of polarity and is capable of acting as both a hydrogen bond donor and acceptor.^[8] This facilitates dissolution in protic and polar aprotic solvents. However, boronic acids can undergo a reversible dehydration reaction to form a cyclic trimeric anhydride known as a boroxine.^[6]

Dynamic Method for Solubility Determination

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlational research of Phenylboronic acid_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [solubility of 2-(N-Phenylaminomethyl)phenylboronic acid in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1601549#solubility-of-2-n-phenylaminomethyl-phenylboronic-acid-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com